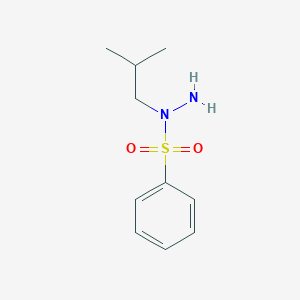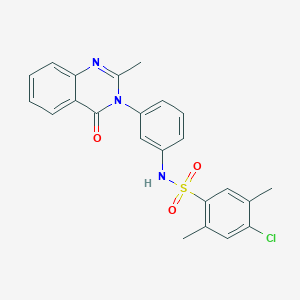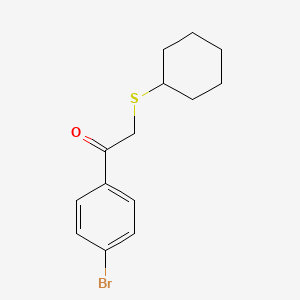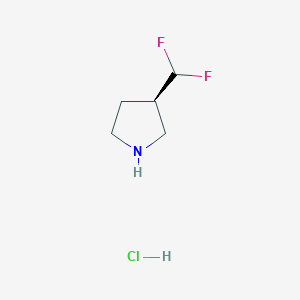
2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is not fully understood. However, it has been proposed that this compound may exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that it may modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and optimize its anti-tumor activity. Another area of research is its potential as a treatment for metabolic disorders such as obesity and diabetes. Additionally, it may be worthwhile to investigate its neuroprotective effects further and explore its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide has been reported in the literature. One of the methods involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxaldehyde in the presence of a base, followed by the addition of tetrahydro-2H-pyran-4-ol and a catalyst. The resulting product is then purified using column chromatography to obtain the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases. For example, it has been shown to have anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been studied as a potential anti-viral agent against influenza A virus.
Propiedades
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTKSAQSIPOTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)
![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)
![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)

